Epinecidin-1

Hemolytic activity Therapeutic index Cationic AMP selectivity

Epinecidin-1 is a 21‑residue cationic antimicrobial peptide (AMP) originally derived from the orange‑spotted grouper (Epinephelus coioides). It adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exhibits broad‑spectrum activity against Gram‑positive and Gram‑negative bacteria, fungi, and enveloped viruses.

Molecular Formula C114H176N30O21S
Molecular Weight 2334.9 g/mol
Cat. No. B15566851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinecidin-1
Molecular FormulaC114H176N30O21S
Molecular Weight2334.9 g/mol
Structural Identifiers
InChIInChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)
InChIKeyIJMVGIBIGDBVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Epinecidin-1: A Structured Antimicrobial Peptide with Multi‑Target Activity for Research and Bioprocess Procurement


Epinecidin-1 is a 21‑residue cationic antimicrobial peptide (AMP) originally derived from the orange‑spotted grouper (Epinephelus coioides) [1]. It adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exhibits broad‑spectrum activity against Gram‑positive and Gram‑negative bacteria, fungi, and enveloped viruses [1][2]. Unlike many linear AMPs, Epinecidin‑1 demonstrates moderate serum stability and low mammalian cell lysis at therapeutic concentrations, properties that have driven its evaluation in preclinical infection and inflammation models [2].

Why Generic AMPs or Standard Antibiotics Cannot Replace Epinecidin‑1 Without Losing Selectivity and Stability


Although dozens of cationic α‑helical AMPs share a superficial similarity, direct substitution of Epinecidin‑1 with common analogs such as LL‑37, magainin‑2, or polymyxin B leads to significant trade‑offs between antimicrobial potency, hemolytic toxicity, and proteolytic stability [1]. For example, LL‑37 exhibits higher broad‑spectrum activity but substantially greater hemolysis under identical conditions, while magainin‑2 shows faster degradation in serum‑containing media [1][2]. Polymyxin B, a clinical last‑line antibiotic, has potent anti‑Gram‑negative action but cannot replace Epinecidin‑1 in applications requiring combined antifungal activity and low mammalian cytotoxicity [2]. The quantitative evidence below establishes the specific, non‑interchangeable performance boundaries of Epinecidin‑1.

Quantitative Performance Benchmarks: Epinecidin‑1 vs. LL‑37, Magainin‑2, and Polymyxin B


Lower Hemolytic Toxicity at Therapeutic Antimicrobial Concentrations Compared to LL‑37

In a direct head‑to‑head assay using 2% human red blood cells, Epinecidin‑1 caused 4.2% ± 0.5% hemolysis at 100 µg/mL, whereas LL‑37 caused 18.7% ± 1.2% hemolysis under identical conditions [1]. At the same concentration, magainin‑2 showed 9.8% ± 0.8% hemolysis [1]. This translates to a 4.5‑fold lower hemolytic rate for Epinecidin‑1 relative to LL‑37.

Hemolytic activity Therapeutic index Cationic AMP selectivity

Superior Serum Stability Over Magainin‑2 and LL‑37

In a cross‑study comparable assay using 25% fetal bovine serum at 37 °C, Epinecidin‑1 retained 81% of its initial antimicrobial activity after 6 hours, while magainin‑2 retained only 23% and LL‑37 retained 47% under comparable conditions [1][2]. The calculated half‑life (t½) of Epinecidin‑1 in serum was 9.2 h versus 2.1 h for magainin‑2 and 4.5 h for LL‑37 [1].

Protease resistance Serum half-life In vivo stability

Broader Antifungal Spectrum Including Candida albicans Biofilms vs. Polymyxin B

In a direct head‑to‑head comparison, Epinecidin‑1 exhibited an MIC90 of 4 µg/mL against Candida albicans SC5314, whereas polymyxin B showed no activity (MIC90 >128 µg/mL) [1]. For C. albicans biofilm inhibition, Epinecidin‑1 at 16 µg/mL reduced biofilm biomass by 74% (±5%), while polymyxin B at the same concentration achieved only 8% (±3%) reduction [1].

Antifungal Biofilm inhibition Polymyxin B alternative

Sub‑MIC Suppression of Pro‑Inflammatory Cytokines in Macrophages Compared to Polymyxin B and LL‑37

In LPS‑stimulated RAW 264.7 macrophages treated at 2 µg/mL (sub‑MIC for Gram‑negative bacteria), Epinecidin‑1 reduced TNF‑α secretion by 62% (±7%) relative to LPS‑only control. Under identical conditions, LL‑37 reduced TNF‑α by 31% (±5%) and polymyxin B showed no significant reduction (3% ± 2%) [1]. The quantified difference is a 2‑fold greater suppression compared to LL‑37 and a >20‑fold relative effect versus polymyxin B.

Anti-inflammatory Cytokine modulation Immunomodulation

Optimal Use Cases for Epinecidin‑1 in Infection, Inflammation, and Formulation Research


Systemic MRSA Infection Models Requiring Low Hemolytic Background

Based on the 4.5‑fold lower hemolysis of Epinecidin‑1 versus LL‑37 at 100 µg/mL [1], this peptide is preferred for murine or rabbit sepsis models where red blood cell integrity must be maintained. Researchers can administer doses up to 20 mg/kg (i.p.) without significant hemoglobin release, enabling accurate attribution of efficacy to antimicrobial rather than lytic effects [1].

Ex Vivo Serum‑Containing Antimicrobial Assays (e.g., Whole Blood or Plasma)

With a serum half‑life of 9.2 h (versus 2.1 h for magainin‑2 and 4.5 h for LL‑37) [1], Epinecidin‑1 is suitable for time‑kill assays in 25–50% serum or whole blood, where shorter‑lived AMPs lose activity within 2–3 h. Procurement for such studies reduces peptide waste and allows accurate measurement of sustained killing [1][2].

Dual Bacterial‑Fungal Biofilm Eradication Panels

Because Epinecidin‑1 achieves an MIC90 of 4 µg/mL against Candida albicans and 74% biofilm reduction at 16 µg/mL (where polymyxin B shows no activity) [1], it can replace the combination of an antibacterial peptide plus a separate antifungal agent in mixed‑species biofilm studies. This simplifies dosing and reduces combinatorial confounding in high‑throughput screening [1].

Sepsis and Endotoxemia Research Requiring Simultaneous Infection Control and Inflammation Modulation

The 62% TNF‑α reduction in LPS‑stimulated macrophages at sub‑MIC concentrations (2 µg/mL) [1] makes Epinecidin‑1 suitable for sepsis models where antibiotics alone (e.g., polymyxin B) fail to dampen cytokine storms. Procurement for such studies provides a single compound for both pathogen clearance and host‑response modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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